[4-(3-Chlorophenyl)oxan-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(3-chlorophenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNMFDXKDMPQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4 3 Chlorophenyl Oxan 4 Yl Methanamine
Transformations of the Chlorophenyl Substituent
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
However, the search for scholarly articles, patents, and other chemical literature did not yield any specific examples, reaction protocols, or research findings for any of these outlined transformations concerning [4-(3-Chlorophenyl)oxan-4-yl]methanamine.
While the primary amine group would theoretically be expected to undergo standard reactions such as acylation, alkylation, and formation of amides, ureas, and carbamates, and the chlorophenyl group could potentially participate in cross-coupling reactions, no documented evidence of these specific reactions for this particular compound is available in the public domain. The absence of such data prevents a scientifically accurate and detailed discussion as requested.
Consequently, it is not possible to populate the outlined sections with the thorough, informative, and scientifically accurate content as instructed. The creation of data tables and detailed research findings is also unachievable due to the lack of primary source material.
This report is therefore unable to fulfill the original request for a detailed article on the chemical reactivity and derivatization of this compound due to the current unavailability of relevant scientific data.
Nucleophilic Aromatic Substitution (SNAr) on the Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for modifying aromatic rings. byjus.com In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring, particularly the presence of electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com
For this compound, the phenyl ring is substituted with a chlorine atom at the 3-position. While chlorine is an electron-withdrawing group, its activating effect on the ring for SNAr is modest. Furthermore, for SNAr to proceed efficiently, strong electron-withdrawing groups are typically required to be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org In the case of the 3-chlorophenyl group, any potential leaving group would not have an ortho or para relationship with another activating group, making SNAr reactions challenging.
Generally, nucleophilic aromatic substitution reactions are uncommon for simple aryl halides unless they are activated by potent electron-withdrawing groups. libretexts.org Therefore, direct SNAr reactions on the 3-chlorophenyl ring of this compound are not expected to be facile under standard conditions. More forcing conditions or the use of transition metal catalysis would likely be necessary to achieve substitution on the phenyl ring.
Table 1: General Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactions
| Factor | Influence on SNAr Reactivity | Rationale |
| Electron-Withdrawing Groups (EWGs) | Strong EWGs (e.g., -NO2, -CN, -C(O)R) significantly increase reactivity. masterorganicchemistry.com | Stabilize the negative charge of the Meisenheimer intermediate through resonance or induction. libretexts.orglibretexts.org |
| Position of EWGs | EWGs in the ortho or para position to the leaving group are most effective. chemistrysteps.comlibretexts.org | Allows for direct resonance delocalization of the negative charge onto the EWG. libretexts.org |
| Leaving Group | The nature of the leaving group is important. | The rate-determining step is often the attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.com |
| Nucleophile | Strong nucleophiles are generally required. chemistrysteps.com | The nucleophile must be strong enough to attack the electron-rich aromatic ring. |
Reactivity of the Oxane Ring
The oxane, or tetrahydropyran (B127337), ring is a six-membered saturated heterocyclic ether. Generally, this ring system is relatively stable and less prone to ring-opening reactions compared to smaller, more strained cyclic ethers like oxetanes. nih.govnih.gov
Due to the low ring strain of the six-membered tetrahydropyran ring, ring-opening reactions are not a common mode of reactivity for oxane derivatives under normal conditions. nih.gov Such reactions would typically require harsh acidic or basic conditions, which could potentially lead to undesired side reactions involving other functional groups in the molecule. While ring-opening of oxetanes (four-membered rings) is a well-established synthetic strategy, this reactivity does not readily translate to the more stable oxane system. nih.govacs.orgresearchgate.net
Direct functionalization of the C-H bonds of the oxane ring presents a modern and efficient approach to creating derivatives. Recent advances in catalysis have enabled the stereoselective functionalization of tetrahydropyran rings. For instance, palladium-catalyzed C-H arylation has been demonstrated for the synthesis of highly substituted aminotetrahydropyrans. nih.gov This methodology could potentially be adapted for this compound to introduce substituents at various positions on the oxane ring.
Such a strategy would involve the activation of a specific C-H bond on the oxane ring, followed by coupling with a suitable reaction partner, such as an aryl halide. This approach offers a powerful tool for the late-stage diversification of the core structure.
Table 2: Potential Functionalization Reactions of the Oxane Ring
| Reaction Type | Reagents and Conditions | Potential Outcome |
| C-H Arylation | Palladium catalyst, ligand, aryl halide, base. nih.gov | Introduction of an aryl group at a C-H position on the oxane ring. |
| Radical Functionalization | Radical initiator, functionalizing agent. | Introduction of various functional groups via a radical intermediate. |
Preclinical Pharmacological and Biological Activity Investigations
Structure-Activity Relationship (SAR) Studies of [4-(3-Chlorophenyl)oxan-4-yl]methanamine Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its constituent chemical groups. Structure-Activity Relationship (SAR) studies are therefore fundamental in medicinal chemistry for the optimization of lead compounds. For derivatives of this compound, SAR investigations have elucidated the critical roles of various structural components.
Impact of Substituents on Biological Activity
The nature and position of substituents on the aromatic ring, the heterocyclic system, and the amine function are pivotal in modulating the pharmacological profile of this class of compounds.
The presence and positioning of halogen atoms on the phenyl ring significantly influence the biological activity of phenylpiperidine and related compounds. The introduction of a chlorine atom, particularly at the meta-position of the phenyl ring, has been shown to be a key determinant of activity in various classes of biologically active molecules. nih.goveurochlor.org This substitution can impact the molecule's electronic properties, lipophilicity, and metabolic stability, all of which can affect its interaction with biological targets. eurochlor.org
In a study of 2,3-benzodiazepine analogues, which are noncompetitive AMPA receptor antagonists, it was observed that a chlorine atom at the meta-position of the phenyl ring resulted in higher biological activity compared to an ortho-substitution. nih.gov This was partly attributed to reduced steric hindrance, allowing for a better fit within the receptor's binding pocket. nih.gov The electron-withdrawing nature of the chlorine atom can also influence the acidity of nearby functional groups, which may be crucial for physiological interactions. eurochlor.org
The following table summarizes the observed effects of halogenation on the activity of related compounds.
| Compound/Derivative Class | Substitution Pattern | Observed Impact on Biological Activity |
| 2,3-Benzodiazepine Analogues | meta-Chloro on phenyl ring | Higher inhibitory activity at AMPA receptors compared to ortho-chloro. nih.gov |
| Phenylsulfanilides | meta-Chloro | Fourfold increase in bactericidal activity. |
| N-methyl-O-phenyl carbamates | meta-Chloro | Fourfold increase in acetylcholine (B1216132) esterase inhibition. |
This table is generated based on findings from analogous compound series and is intended to be illustrative of the potential impact of halogenation.
The oxane (tetrahydropyran) ring is a six-membered heterocyclic ether that serves as a crucial structural scaffold in many biologically active compounds. globalresearchonline.net In the context of CNS drug design, the replacement of a cyclohexyl or piperidine (B6355638) ring with an oxane ring can modulate physicochemical properties such as polarity and hydrogen bond accepting capability. nih.gov The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can be a critical interaction with biological targets. u-tokyo.ac.jp
The use of saturated heterocycles like oxane is a common strategy in medicinal chemistry to explore new chemical space and improve pharmacokinetic profiles. The bioisosteric replacement of a piperidine ring with an oxane ring can lead to compounds with altered solubility, metabolic stability, and basicity, which in turn can fine-tune their biological activity and selectivity. nih.govresearchgate.net
The aminomethyl group (-CH₂-NH₂) is a key functional group in a vast number of pharmaceuticals and plays a critical role in their biological activity. ontosight.airesearchgate.netwikipedia.org This moiety is often involved in crucial drug-receptor interactions, particularly through the formation of hydrogen bonds and electrostatic interactions. researchgate.netuq.edu.au The primary amine of the aminomethyl group can be protonated at physiological pH, allowing it to form strong ionic bonds with negatively charged residues, such as aspartic or glutamic acid, in the binding sites of receptors and enzymes. nih.gov
In many biologically active compounds, the aminomethyl group is part of a larger pharmacophore that dictates the molecule's affinity and efficacy for its target. nih.govacs.org For instance, in the context of ligands for serotonin (B10506) receptors, the basic nitrogen atom of an aminomethyl group is a key feature for receptor binding. nih.gov The flexibility of the aminomethyl linker allows the amine to orient itself optimally within the binding pocket to engage in these critical interactions.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. acs.org The spatial arrangement of the phenyl ring, the oxane ring, and the aminomethyl group in this compound derivatives dictates how the molecule can interact with its biological target. Stereochemistry, in particular, can have a profound impact on drug action, affecting not only target binding but also metabolism and distribution. nih.govnih.govmalariaworld.org
For related 4-phenylpiperidine (B165713) structures, conformational analysis has been used to identify the biologically active conformers. acs.org The relative orientation of the phenyl group (axial vs. equatorial) on the heterocyclic ring can significantly influence receptor affinity and selectivity. acs.org It is plausible that for this compound derivatives, a specific conformation is required for optimal interaction with its target, and this preferred conformation is influenced by the substitution pattern and the inherent flexibility of the molecule. Molecular modeling studies on related compounds have shed light on the structural and stereochemical requirements for efficient target interaction. nih.govnih.gov
In Vitro Pharmacological Profiling and Mechanistic Studies
Direct in vitro pharmacological profiling and mechanistic studies for this compound are not extensively available in the public domain. However, based on its structural similarity to known pharmacophores, such as the 4-phenylpiperidine scaffold found in various opioids and other CNS-active agents, it is plausible that this compound and its derivatives could interact with a range of biological targets. taylorandfrancis.comwikipedia.orgnih.gov
Analogous structures are known to exhibit activity at various receptors, including serotonin, dopamine (B1211576), and sigma receptors. nih.govnih.gov For example, derivatives of 1-phenylpiperazine (B188723) and 4-phenylpiperidine have been shown to be high-affinity sigma receptor ligands. nih.gov Therefore, it is reasonable to hypothesize that this compound derivatives may also exhibit affinity for these or other CNS targets.
Further in vitro studies, such as radioligand binding assays against a panel of receptors and transporters, enzyme inhibition assays, and functional cell-based assays, would be necessary to fully elucidate the pharmacological profile and mechanism of action of this compound.
Enzyme Inhibition Assays
There is no published data on the inhibitory activity of this compound against the following enzyme targets:
Kinase Inhibition (e.g., CDK4, CDK6, p38 MAP kinase, protein kinases generally)
No studies were identified that investigated the effect of this compound on cyclin-dependent kinases 4 and 6, p38 MAP kinase, or the broader family of protein kinases.
Phosphatase Inhibition (e.g., protein tyrosine phosphatase SHP2, PTP1B)
Information regarding the inhibitory potential of this compound against protein tyrosine phosphatases such as SHP2 and PTP1B is not available in the current body of scientific literature.
Other Enzyme Targets (e.g., dipeptidyl peptidase-IV, glycogen (B147801) synthase kinase-3β, glucokinase)
No research has been published detailing the activity of this compound against other enzyme targets, including dipeptidyl peptidase-IV, glycogen synthase kinase-3β, or glucokinase.
Receptor Binding Studies and Ligand Interactions
Similarly, there is a lack of data concerning the interaction of this compound with neurotransmitter systems.
Dopamine Transporter Binding
No studies have been found that characterize the binding affinity or potential inhibitory effects of this compound on the dopamine transporter.
Other Neurotransmitter System Interactions
There is no available information on the interaction of this compound with other neurotransmitter receptors or transporters.
Cellular Assays
No publicly available scientific literature was identified that described the effects of this compound in cellular assays. Consequently, there is no information on its potential activities related to cell cycle modulation, apoptosis induction, antiproliferative effects, or antioxidant properties.
Cell Cycle Modulation
There are no available studies detailing the impact of this compound on the regulation of the cell cycle in any cell line.
Induction of Apoptosis
No research has been published investigating the ability of this compound to induce programmed cell death, or apoptosis, in any cell type.
Antiproliferative Effects in Cancer Cell Lines
Information regarding the antiproliferative or cytotoxic effects of this compound against any cancer cell lines is not available in the public domain.
Antioxidant Effects and ROS Modulation
There is no available data on the potential antioxidant properties of this compound or its ability to modulate reactive oxygen species (ROS) levels within cells.
Investigation of Biological Pathways and Molecular Targets
No studies have been published that identify or investigate the biological pathways or specific molecular targets with which this compound may interact.
Preclinical Efficacy Studies (in vitro models only)
A comprehensive search of scientific databases revealed no preclinical efficacy studies of this compound conducted using in vitro models.
In Vitro Models for Specific Therapeutic Areas (e.g., antiepileptic, nootropic, antimalarial)
A comprehensive review of published scientific literature reveals a notable absence of specific in vitro studies investigating the antiepileptic, nootropic, or antimalarial properties of this compound. While research into structurally related compounds containing chlorophenyl or oxane moieties exists for these therapeutic areas, direct experimental data for this specific chemical entity is not currently available in the public domain. Consequently, no detailed research findings or data tables can be presented for its activity in these models.
Comparative Analysis with Reference Compounds
In the absence of direct preclinical data for this compound, a comparative analysis with reference compounds is not feasible. Such an analysis would necessitate experimental results demonstrating the activity profile of the target compound, which could then be benchmarked against the performance of standard therapeutic agents in the same in vitro assays. As no such data has been identified, a scientifically rigorous comparison cannot be conducted at this time.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Studies for Electronic Structure
DFT would be used to calculate the molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations help in understanding the molecule's reactivity, stability, and potential sites for interaction. Without specific studies, no data on parameters like HOMO-LUMO gap or dipole moment can be provided.
Conformer Generation and Analysis
Molecules can exist in various spatial arrangements or conformations. A conformational analysis would identify the most stable, low-energy conformers of [4-(3-Chlorophenyl)oxan-4-yl]methanamine. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Molecular Docking Simulations
Molecular docking predicts how a small molecule (ligand) binds to a larger molecule, typically a protein receptor.
Prediction of Binding Modes and Affinities with Target Proteins
Docking simulations would predict the preferred orientation of this compound within the binding site of a specific protein target. The simulation would also provide a docking score, which is an estimation of the binding affinity. Without identified protein targets and published docking studies, it is not possible to report on binding modes or affinities.
Ligand-Protein Interaction Analysis
Following docking, the specific interactions between the ligand and the protein would be analyzed. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
Molecular Dynamics Simulations
MD simulations provide insights into the dynamic behavior of a molecule over time. A simulation of this compound, either alone in a solvent or in complex with a protein, would reveal its flexibility, conformational changes, and the stability of its interactions. This provides a more realistic picture than the static view offered by molecular docking.
Further research and publication in peer-reviewed scientific journals are required to provide the specific computational data and detailed analysis requested for this compound.
Protein-Ligand Complex Stability and Dynamics
There is currently no published research detailing the stability and dynamics of protein-ligand complexes involving this compound. Molecular dynamics simulations, a standard method to investigate the stability of a ligand within a protein's binding pocket over time, have not been reported for this compound. Such studies would typically provide insights into the binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. Without these simulations, any discussion on the durability and nature of its binding to a biological target remains speculative.
Conformational Changes Upon Binding
The conformational changes that this compound might induce in a target protein, or the changes the molecule itself undergoes upon binding, are also undocumented. Understanding these induced-fit mechanisms is crucial for elucidating the specifics of molecular recognition and biological activity. Detailed structural studies, often complemented by computational methods, are necessary to map these conformational shifts. In the absence of such studies for this compound, its precise mechanism of interaction at a structural level is unknown.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. A search of the scientific literature reveals no QSAR models specifically developed for or including this compound. The development of such predictive models requires a dataset of structurally related compounds with measured biological activities, which does not appear to be available for this particular chemical scaffold.
Identification of Key Structural Features for Potency and Selectivity
Consequently, without established QSAR models, the key structural features of this compound that are critical for its potency and selectivity against any biological target have not been computationally identified. QSAR studies typically highlight which molecular descriptors—such as electronic, steric, or hydrophobic properties—are most influential in determining the activity of a compound. This information is vital for the rational design of more effective and selective analogs.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A full suite of NMR experiments would be necessary to unambiguously characterize [4-(3-chlorophenyl)oxan-4-yl]methanamine.
1D NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the 3-chlorophenyl ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the oxane ring and the methanamine group would be found in the more upfield region. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the connectivity of the molecule.
¹³C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom. The number of signals would confirm the total number of carbon environments. The chemical shifts would provide information about the type of carbon (aromatic, aliphatic, attached to an electronegative atom like oxygen or chlorine). For instance, the carbons of the chlorophenyl ring would resonate at lower field (δ 120-150 ppm) compared to the aliphatic carbons of the oxane ring and the aminomethyl group.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.2-7.5 | 125-135 |
| Quaternary Aromatic C-Cl | - | 133-136 |
| Quaternary Aromatic C | - | 140-145 |
| Oxane CH₂ (adjacent to O) | 3.6-3.9 | 65-70 |
| Oxane CH₂ | 1.6-2.0 | 30-35 |
| Quaternary Oxane C | - | 75-80 |
| CH₂NH₂ | 2.8-3.1 | 45-50 |
| NH₂ | 1.5-2.5 (broad) | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing detailed correlations between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in confirming the connectivity of protons within the oxane ring and establishing the relationship between the aminomethyl protons and the rest of the structure.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity around quaternary carbons, such as the C4 of the oxane ring and the substituted carbons of the aromatic ring. For example, correlations would be expected between the aminomethyl protons and the quaternary carbon of the oxane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be critical in determining the stereochemistry and preferred conformation of the molecule, for example, by showing through-space interactions between the protons of the 3-chlorophenyl ring and the protons of the oxane ring.
Conformational Analysis using NMR
The oxane ring can exist in different chair conformations. The coupling constants observed in the ¹H NMR spectrum, in conjunction with NOESY data, would allow for a detailed conformational analysis. This would help to determine the preferred orientation of the 3-chlorophenyl and aminomethyl substituents (axial or equatorial) on the oxane ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl). The expected monoisotopic mass for C₁₂H₁₆ClNO would be calculated and compared to the experimental value.
Expected HRMS Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ (C₁₂H₁₇ClNO)⁺ | 226.0993 |
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. The analysis of this fragmentation pattern provides valuable information for structural confirmation. For this compound, characteristic fragmentation pathways would likely involve:
Loss of the aminomethyl group (-CH₂NH₂).
Cleavage of the oxane ring.
Loss of the chlorophenyl group.
The masses of the resulting fragment ions would be analyzed to piece together the structure of the original molecule, corroborating the data obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its primary amine, chloro-aromatic, and cyclic ether moieties.
The key functional groups within this compound each produce distinct signals in an IR spectrum. The primary amine (–NH₂) group is typically characterized by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N–H stretching vibrations. pressbooks.pub A broad absorption band may also be observed due to N-H bending.
The presence of the oxane ring, a saturated cyclic ether, would be confirmed by a strong C–O–C stretching vibration, typically appearing in the 1050-1260 cm⁻¹ range. libretexts.org The aromatic ring substituted with a chlorine atom gives rise to several characteristic absorptions. Aromatic C–H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz The C–Cl stretching vibration is expected in the fingerprint region of the spectrum.
Alkane C-H bonds, present in the oxane ring and the methylene (B1212753) group, show strong absorption from 2850 to 2960 cm⁻¹. pressbooks.pub The following table summarizes the anticipated characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine (N-H) | Bending | 1590 - 1650 |
| Alkane (C-H) | Stretching | 2850 - 2960 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Ring Stretching | 1400 - 1600 |
| Ether (C-O-C) | Stretching | 1050 - 1260 |
| Chloro-aromatic (C-Cl) | Stretching | 600 - 800 |
This interactive table provides a summary of expected IR absorption ranges for the key functional groups in this compound based on established spectroscopic data.
X-ray Crystallography
X-ray crystallography would also elucidate how the molecules of this compound are arranged in the crystal lattice. This packing is dictated by various intermolecular forces. The primary amine group is capable of forming hydrogen bonds (N–H···O or N–H···N), which would likely be a dominant interaction in the crystal structure. gazi.edu.tr Additionally, weaker interactions such as C–H···π interactions involving the aromatic ring and potential halogen bonding involving the chlorine atom could further stabilize the crystal packing. gazi.edu.trresearchgate.net The collective effect of these interactions determines the macroscopic properties of the crystalline solid, including its melting point and solubility.
Role of 4 3 Chlorophenyl Oxan 4 Yl Methanamine As a Synthetic Building Block
Incorporation into Complex Molecular Architectures
The structure of [4-(3-Chlorophenyl)oxan-4-yl]methanamine is well-suited for incorporation into larger, more intricate molecular designs. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to attach the molecule to other fragments.
The reactivity of the primary amine group makes this compound an ideal candidate for the parallel synthesis of compound libraries. By reacting this compound with a diverse set of reagents, large collections of derivatives can be generated for screening in drug discovery and materials science.
Table 1: Potential Reactions for Library Synthesis
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
The term "scaffold hopping" refers to a medicinal chemistry strategy where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to explore new chemical space and improve properties. While no specific examples involving this compound are documented, its spirocyclic oxane core represents a non-planar scaffold that could be used to replace more common ring systems in known bioactive molecules. This approach could lead to the discovery of novel compounds with improved potency, selectivity, or pharmacokinetic profiles.
Applications in Heterocyclic Chemistry
The functional groups present in this compound allow for its use as a precursor in the synthesis of various heterocyclic systems.
The aminomethyl group can participate in cyclization reactions with appropriate bifunctional reagents to form fused heterocyclic rings. For instance, reaction with a β-ketoester could potentially lead to the formation of a fused dihydropyridinone ring system. Such strategies are valuable for creating novel, rigid molecular frameworks. While the synthesis of fused ring systems like pyridomorpholines and chromeno-benzoxepinones has been reported, the use of this compound in these specific contexts has not been described.
The primary amine of this compound can be transformed into various heterocyclic moieties known to be present in biologically active compounds. For example, it can be converted into a triazole, oxadiazole, or pyrazole. These heterocycles are common pharmacophores in medicinal chemistry. The synthesis of bioactive heterocycles such as pyrano[2,3-c]pyrazoles and various oxadiazole derivatives has been achieved through multi-component reactions and other synthetic routes. Although not directly employing the title compound, these methodologies illustrate pathways by which it could be derivatized.
Table 2: Potential Heterocyclic Derivatives
| Heterocycle | Potential Synthetic Precursor from Title Compound |
|---|---|
| 1,2,3-Triazole | Azide (from the amine) followed by cycloaddition |
| 1,3,4-Oxadiazole | N-Acylhydrazide (from the amine) followed by cyclization |
Advanced Synthetic Utility
Beyond the direct derivatization of the amine, the oxane ring itself could potentially be subject to further chemical modification. Ring-opening reactions or functionalization of the ether oxygen could provide avenues to even more diverse chemical structures. However, such applications for this specific molecule have not been reported in the available scientific literature.
Future Research Directions
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the widespread investigation and potential application of [4-(3-Chlorophenyl)oxan-4-yl]methanamine. While standard synthetic methodologies can likely produce this compound, future research should focus on the exploration of novel and more efficient synthetic pathways.
One promising avenue involves the application of modern catalytic systems. For instance, a palladium-catalyzed oxidative Heck redox-relay strategy could be explored for the stereoselective synthesis of functionalized 2,6-trans-tetrahydropyrans, which are structurally related to the oxane core of the target molecule. acs.org Additionally, acid-catalyzed three-component oxy-aminomethylation of styrenes offers a potential route to related 1,3-oxazinane (B78680) derivatives, which could be adapted for the synthesis of the target compound. nih.govresearchgate.net
Furthermore, leveraging multicomponent reactions could provide a highly efficient and atom-economical approach to constructing the core structure. eresearchco.com The Prins cyclization, a powerful tool for the formation of tetrahydropyran (B127337) rings, could also be optimized for the synthesis of this compound and its derivatives. nih.govorganic-chemistry.orgresearchgate.net The exploration of solid-phase synthesis techniques could also facilitate the generation of a library of related compounds for structure-activity relationship (SAR) studies. mdpi.com
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Considerations |
|---|---|---|
| Palladium-Catalyzed Oxidative Heck Redox-Relay | High stereoselectivity, mild reaction conditions. | Catalyst selection, optimization of reaction parameters. |
| Acid-Catalyzed Oxy-aminomethylation | Three-component reaction, potential for diversity. | Catalyst choice, substrate scope. |
| Multicomponent Reactions (e.g., Ugi) | High atom economy, operational simplicity. | Identification of suitable isocyanide and carboxylic acid components. |
| Prins Cyclization | Well-established for tetrahydropyran synthesis. | Control of stereochemistry, catalyst optimization. |
Deeper Mechanistic Studies of Biological Activity
Preliminary in silico assessments and the structural similarity of this compound to known bioactive molecules suggest a potential for biological activity. However, the precise mechanisms of action remain unelucidated. Future research should therefore focus on in-depth mechanistic studies to identify its molecular targets and understand its biological effects.
Initial investigations could involve broad-spectrum screening against a panel of biological targets, including enzymes, receptors, and ion channels. Techniques such as differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) could be employed to identify direct binding partners. Once a primary target is identified, further studies will be necessary to elucidate the molecular interactions and the downstream signaling pathways affected. For example, if the compound is found to inhibit a particular enzyme, kinetic studies should be performed to determine the mode of inhibition. nih.gov
Understanding the compound's mechanism of action is crucial for its potential development as a therapeutic agent. For instance, paromomycin, an antimicrobial, functions by binding to 16S ribosomal RNA and inhibiting protein synthesis. wikipedia.org A similar level of mechanistic detail should be the goal for this compound.
Advanced Computational Modeling for Target Identification and Lead Optimization
Computational approaches are invaluable tools in modern drug discovery and can significantly accelerate the identification of potential biological targets and the optimization of lead compounds. nih.govfrontiersin.org For this compound, a variety of in silico methods can be applied.
Target Identification: A "reverse docking" or "target fishing" approach can be used, where the compound is docked against a large library of known protein structures to identify potential binding partners. mpg.de Pharmacophore modeling can also be employed to generate a 3D representation of the essential features required for biological activity, which can then be used to screen for potential targets. nih.gov
Lead Optimization: Once a target is identified, computational methods can be used to design and evaluate new derivatives with improved potency, selectivity, and pharmacokinetic properties. pharmacophorejournal.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activity. nih.govmdpi.com Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the key interactions and guide the design of more effective inhibitors. researchgate.net
Table 2: Computational Approaches for Future Research
| Computational Method | Application | Desired Outcome |
|---|---|---|
| Reverse Docking | Target Identification | A ranked list of potential protein targets. |
| Pharmacophore Modeling | Target Identification & Lead Optimization | Identification of key structural features for activity. |
| QSAR Modeling | Lead Optimization | Predictive models for biological activity. |
Development of Structure-Based Drug Design Approaches
Should a specific biological target for this compound be identified and its three-dimensional structure determined, structure-based drug design (SBDD) will become a powerful strategy for the development of more potent and selective analogs. nih.govethernet.edu.et
SBDD relies on the detailed knowledge of the target's binding site to design ligands that fit with high affinity and specificity. ethernet.edu.et This process typically involves:
Determination of the Target Structure: The 3D structure of the target protein, preferably in complex with the initial hit compound, would be determined using techniques like X-ray crystallography or cryo-electron microscopy.
Analysis of the Binding Site: The binding pocket would be analyzed to identify key amino acid residues involved in ligand recognition and binding.
In Silico Design of New Ligands: Computational tools would be used to design new molecules that make more optimal interactions with the binding site. This could involve modifying the existing scaffold or designing entirely new ones. nih.gov
Synthesis and Biological Evaluation: The designed compounds would then be synthesized and their biological activity evaluated, with the results feeding back into the design cycle for further optimization.
This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and could be instrumental in realizing the therapeutic potential of this compound.
Expanding Applications as a Versatile Synthetic Intermediate
Beyond its potential as a bioactive molecule, this compound can also serve as a valuable and versatile synthetic intermediate or building block in organic synthesis. researchgate.net The primary amine functionality provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger and more complex molecular architectures.
For example, the amine group can be readily acylated, alkylated, or used in reductive amination reactions to form a variety of derivatives. mdpi.comresearchgate.netyoutube.com It could also be used in the synthesis of various heterocyclic systems. The presence of the chlorophenyl group offers a site for cross-coupling reactions, further expanding the synthetic possibilities.
The unique 4-substituted oxane scaffold can impart specific conformational constraints and physicochemical properties to the resulting molecules, which could be advantageous in the design of new materials or biologically active compounds. Future research should explore the utility of [4-(3--Chlorophenyl)oxan-4-yl]methanamine in the synthesis of novel polymers, functional materials, and as a scaffold for the development of new chemical probes and therapeutic agents.
Q & A
Q. How can researchers optimize the synthesis of [4-(3-Chlorophenyl)oxan-4-yl]methanamine to improve yield and purity?
- Methodological Answer: Synthesis optimization involves adjusting reaction conditions such as solvent polarity (e.g., anhydrous tetrahydrofuran or dichloromethane), temperature (controlled between 0°C and room temperature), and stoichiometric ratios of reagents. For example, nucleophilic substitution reactions may require a 1.2:1 molar ratio of cyclopentylamine to 4-chlorobenzyl chloride to minimize side products . Purification techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) are critical for isolating high-purity products .
Q. What analytical methods are recommended to confirm the structural identity of this compound?
- Methodological Answer: Combine spectroscopic techniques:
- NMR : and NMR to confirm aromatic protons (δ 7.2–7.4 ppm) and oxane ring protons (δ 3.5–4.0 ppm) .
- IR : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C in oxane) .
- Mass Spectrometry : Exact mass determination (e.g., ESI-MS) to verify molecular ion peaks (e.g., m/z 225.09 for [M+H]) .
Cross-reference with computational predictions (e.g., Gaussian or Multiwfn for electron density maps) to validate 3D conformations .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer:
- Solubility : Perform shake-flask experiments in solvents like water, DMSO, or ethanol, followed by UV-Vis or HPLC quantification .
- Stability : Conduct stress testing under varying pH (1–13), temperature (4°C–40°C), and light exposure. Monitor degradation via TLC or LC-MS .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets or mechanisms of action for this compound?
- Methodological Answer: Use a combination of:
- Receptor Binding Assays : Screen against GPCR or kinase libraries using radiolabeled ligands .
- Enzyme Inhibition Studies : Measure IC values in enzymatic assays (e.g., acetylcholinesterase or cytochrome P450) .
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins in treated cell lines .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound derivatives?
- Methodological Answer: Synthesize analogs with substitutions on the chlorophenyl ring (e.g., fluoro, methoxy) or oxane moiety (e.g., tetrahydropyran). Test in vitro bioactivity (e.g., antimicrobial IC) and correlate with steric/electronic parameters (Hammett constants, logP). For example, fluorinated analogs may exhibit improved blood-brain barrier penetration .
Q. What experimental approaches resolve contradictions in reported data (e.g., conflicting bioactivity or synthesis yields)?
- Methodological Answer:
- Reproducibility Checks : Replicate studies under identical conditions (solvent, temperature, catalyst).
- Meta-Analysis : Compare datasets across literature, adjusting for variables like impurity levels (<95% purity skews bioactivity) .
- Advanced Characterization : Use X-ray crystallography to confirm stereochemistry, which may explain divergent results .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer:
Q. What methodologies assess the impact of solvent polarity on the reactivity of this compound in synthetic reactions?
- Methodological Answer: Conduct kinetic studies in solvents of varying polarity (e.g., DMSO vs. hexane). Monitor reaction rates via NMR or GC-MS. Polar aprotic solvents may stabilize transition states in SN2 reactions, accelerating synthesis .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
